N-{4-[3,4-Dihydropyrazino[1,2-A][1,3]benzimidazol-2(1H)-YL]-2-methylphenyl}methanesulfonamide
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Overview
Description
N-{4-[3,4-Dihydropyrazino[1,2-A][1,3]benzimidazol-2(1H)-YL]-2-methylphenyl}methanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a dihydropyrazino-benzimidazole core with a methanesulfonamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[3,4-Dihydropyrazino[1,2-A][1,3]benzimidazol-2(1H)-YL]-2-methylphenyl}methanesulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Dihydropyrazino-Benzimidazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methanesulfonamide Group: This is usually achieved through sulfonation reactions using reagents like methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-{4-[3,4-Dihydropyrazino[1,2-A][1,3]benzimidazol-2(1H)-YL]-2-methylphenyl}methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-{4-[3,4-Dihydropyrazino[1,2-A][1,3]benzimidazol-2(1H)-YL]-2-methylphenyl}methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[3,4-Dihydropyrazino[1,2-A][1,3]benzimidazol-2(1H)-YL]-2-methylphenyl}methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
N-{4-[3,4-Dihydropyrazino[1,2-A][1,3]benzimidazol-2(1H)-YL]-2-methylphenyl}methanesulfonamide: shares structural similarities with other benzimidazole derivatives and sulfonamide compounds.
Benzimidazole derivatives: Known for their diverse biological activities, including anti-microbial and anti-cancer properties.
Sulfonamide compounds: Widely used in medicine as antibiotics and diuretics.
Uniqueness
What sets this compound apart is its unique combination of a dihydropyrazino-benzimidazole core with a methanesulfonamide group. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[4-(3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-2-yl)-2-methylphenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-13-11-14(7-8-15(13)20-25(2,23)24)21-9-10-22-17-6-4-3-5-16(17)19-18(22)12-21/h3-8,11,20H,9-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGGBNSTXNANDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCN3C(=NC4=CC=CC=C43)C2)NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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